Cinacalcet hydrochloride is a calcimimetic agent that acts as an allosteric modifier of the calcium-sensing receptor (CaSR). [] It is classified as a type II calcimimetic, binding to a different site on the CaSR than calcium itself. [] In scientific research, Cinacalcet hydrochloride is used to investigate the role of the CaSR in various physiological processes, particularly calcium homeostasis.
Rac Cinacalcet-d3 Hydrochloride is a deuterium-labeled analog of rac Cinacalcet Hydrochloride, primarily utilized in scientific research for studying pharmacokinetics and metabolic profiling. The incorporation of deuterium, a stable isotope of hydrogen, allows for enhanced tracking of the compound's behavior in biological systems. This compound is recognized for its role as a calcimimetic, which means it mimics the action of calcium on tissues, particularly affecting parathyroid hormone secretion.
Rac Cinacalcet-d3 Hydrochloride is classified as a calcimimetic agent. It acts on the calcium-sensing receptor (CaSR), which is expressed in various tissues including the parathyroid glands. The compound is sourced from chemical suppliers specializing in labeled compounds, such as BenchChem and LGC Standards, where it is available for purchase under the CAS number 1185097-33-9 .
The synthesis of rac Cinacalcet-d3 Hydrochloride involves several key steps to incorporate deuterium into the molecular framework. The primary methods include:
The industrial production of this compound adheres to similar synthetic routes but emphasizes stringent control over reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is critical for maintaining the integrity of the deuterium labeling throughout synthesis .
The molecular formula for rac Cinacalcet-d3 Hydrochloride is C22H20D3ClF3N. The presence of three deuterium atoms distinguishes it from its non-labeled counterpart. The structural representation includes:
This structure allows for specific interactions with the calcium-sensing receptor, facilitating its function as a calcimimetic agent .
Rac Cinacalcet-d3 Hydrochloride can undergo several types of chemical reactions:
The products formed from these reactions depend on specific reagents and conditions used, leading to various functional derivatives that can be explored in research contexts .
Rac Cinacalcet-d3 Hydrochloride primarily targets the calcium-sensing receptor located on parathyroid gland cells. Its mechanism involves:
The pharmacokinetic properties include its bioavailability, metabolism, and excretion patterns, which are critical for understanding its therapeutic potential .
Rac Cinacalcet-d3 Hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for handling and application in laboratory settings .
Rac Cinacalcet-d3 Hydrochloride finds extensive applications across various scientific domains:
These applications highlight its significance in advancing research related to calcium metabolism and therapeutic interventions targeting related disorders .
Cinacalcet hydrochloride is a calcimimetic agent that acts as an allosteric agonist of the calcium-sensing receptor (CaSR). This receptor plays a pivotal role in calcium homeostasis by regulating parathyroid hormone (PTH) secretion. By sensitizing CaSR to extracellular calcium, Cinacalcet reduces PTH secretion, serum calcium concentrations, and phosphorus levels in patients with hyperparathyroidism [8]. The compound's molecular structure features a naphthalene moiety connected via an alkyl chain to a trifluoromethyl-substituted benzene ring, with a chiral center at the carbon adjacent to the naphthalene group. This structural configuration enables its specific interaction with the CaSR transmembrane domain, triggering downstream signaling pathways that modulate parathyroid gland activity [3] [8]. Clinical studies have demonstrated that Cinacalcet not only effectively manages secondary hyperparathyroidism in chronic kidney disease patients but also upregulates the expression of CaSR in hyperplastic parathyroid glands, thereby enhancing their sensitivity to extracellular calcium [8].
Isotopic labeling, particularly with stable non-radioactive isotopes like deuterium (²H), serves as an indispensable tool in modern drug development and metabolic research. Deuterium-labeled pharmaceuticals are created by replacing specific hydrogen atoms with deuterium atoms at molecular positions that influence metabolic stability without altering biological activity. These labeled compounds function as internal standards in mass spectrometry-based quantification methods, enabling precise measurement of drug concentrations in biological matrices with minimal matrix effects [3]. Furthermore, they serve as tracers for studying absorption, distribution, metabolism, and excretion (ADME) profiles of drugs, providing critical insights into metabolic pathways and potential drug-drug interactions. The kinetic isotope effect resulting from deuterium substitution can also be strategically employed to retard metabolic degradation at vulnerable molecular sites, thereby extending the drug's half-life and potentially reducing the formation of toxic metabolites [9].
The strategic incorporation of three deuterium atoms (d3) into the methyl group of Cinacalcet's chiral center produces rac Cinacalcet-d3 Hydrochloride, a stable isotopologue designed specifically for advanced pharmacological research. This molecular modification targets a metabolically vulnerable site where oxidative processes occur, potentially altering the compound's metabolic stability through the kinetic isotope effect (KIE). The KIE arises because the carbon-deuterium bond exhibits greater stability (by approximately 5-10 times) compared to the carbon-hydrogen bond, thereby requiring higher activation energy for cleavage [3] [9]. In research applications, this isotopically labeled analog provides an essential tool for distinguishing endogenous drug molecules from administered compounds in mass spectrometry analyses, facilitating more precise pharmacokinetic studies. Importantly, the deuterium substitution preserves the molecular geometry and electronic properties that determine CaSR binding affinity, ensuring that the biological activity remains consistent with the non-deuterated parent compound while offering enhanced analytical tracking capabilities [3].
The designation "rac" indicates that rac Cinacalcet-d3 Hydrochloride comprises equimolar mixtures of both (R)- and (S)-enantiomers of Cinacalcet. Chirality plays a crucial role in pharmaceutical sciences because enantiomers frequently exhibit distinct pharmacokinetic profiles and receptor binding affinities. Cinacalcet is therapeutically administered as the pure (R)-enantiomer, which possesses superior CaSR agonist activity [6]. However, the racemic form remains highly valuable in research contexts for several reasons: First, it provides a cost-effective alternative for preliminary metabolic studies where enantiomeric separation is unnecessary. Second, during synthesis and degradation studies, the racemic mixture allows researchers to simultaneously monitor both enantiomeric pathways, potentially identifying chiral-specific metabolites or degradation products [7]. Third, the simultaneous study of both enantiomers can reveal critical information about stereoselective metabolism, particularly when investigating hepatic cytochrome P450 enzymes that may preferentially metabolize one enantiomer over the other. This comprehensive approach enables deeper understanding of the compound's metabolic fate before progressing to enantiomerically pure studies [6] [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9